2-(diethoxyphosphoryl)phenyl N-(cyclohex-3-en-1-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)glycinate
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Overview
Description
2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE involves multiple steps, including the formation of the diethoxyphosphoryl group, the cyclohex-3-en-1-yl group, and the oxolan-2-yl group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of these groups and their subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction could result in the formation of simpler alcohols or amines.
Scientific Research Applications
2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphoric acid derivatives and compounds with similar functional groups, such as:
Cyclohexenone: An organic compound used in the synthesis of various chemical products.
Indole Derivatives: Compounds with diverse biological activities.
Uniqueness
2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H36NO6P |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2-diethoxyphosphorylphenyl) 2-[cyclohex-3-en-1-ylmethyl(oxolan-2-ylmethyl)amino]acetate |
InChI |
InChI=1S/C24H36NO6P/c1-3-29-32(27,30-4-2)23-15-9-8-14-22(23)31-24(26)19-25(18-21-13-10-16-28-21)17-20-11-6-5-7-12-20/h5-6,8-9,14-15,20-21H,3-4,7,10-13,16-19H2,1-2H3 |
InChI Key |
CKKCCESDYTVDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1OC(=O)CN(CC2CCC=CC2)CC3CCCO3)OCC |
Origin of Product |
United States |
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